Lipophilicity (LogP) Comparison: 2-Ethylpyrrolidine vs. Unsubstituted Pyrrolidine
The introduction of a 2-ethyl group substantially increases the lipophilicity of the pyrrolidine core compared to the parent compound. This property is critical for predicting solubility, membrane permeability, and pharmacokinetic behavior in drug development. 2-Ethylpyrrolidine has a calculated XLogP3-AA value of 1.2, whereas unsubstituted pyrrolidine has a significantly lower value, reflecting its more hydrophilic nature [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Pyrrolidine (XLogP3-AA value is not 1.2, typically lower) |
| Quantified Difference | Increased lipophilicity due to ethyl substitution |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select 2-ethylpyrrolidine when a more hydrophobic building block is required, directly influencing the design and ADME properties of target molecules.
- [1] PubChem. 2-Ethylpyrrolidine. National Center for Biotechnology Information. CID 4993465. View Source
